molecular formula C14H32ClNO B14391956 Trimethyl(undecyloxy)ammonium chloride CAS No. 88599-13-7

Trimethyl(undecyloxy)ammonium chloride

Cat. No.: B14391956
CAS No.: 88599-13-7
M. Wt: 265.86 g/mol
InChI Key: DICATXUTHFWIIX-UHFFFAOYSA-M
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Description

Trimethyl(undecyloxy)ammonium chloride is a quaternary ammonium compound (QAC) characterized by a central nitrogen atom bonded to three methyl groups and an undecyloxy chain (C₁₁H₂₃O–). The undecyloxy group introduces an ether oxygen, distinguishing it from alkyl-substituted QACs like dodecyl trimethyl ammonium chloride (DTAC). This structural feature enhances its solubility in polar solvents and influences its surfactant properties, making it suitable for applications in detergents, biocides, and materials science .

Properties

CAS No.

88599-13-7

Molecular Formula

C14H32ClNO

Molecular Weight

265.86 g/mol

IUPAC Name

trimethyl(undecoxy)azanium;chloride

InChI

InChI=1S/C14H32NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-16-15(2,3)4;/h5-14H2,1-4H3;1H/q+1;/p-1

InChI Key

DICATXUTHFWIIX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCO[N+](C)(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trimethyl(undecyloxy)ammonium chloride typically involves the reaction of trimethylamine with undecyloxy chloride. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired quaternary ammonium salt.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a high-purity product. The process involves the careful addition of reactants and continuous removal of by-products to maintain the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(undecyloxy)ammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: While less common, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield trimethyl(undecyloxy)ammonium iodide.

Scientific Research Applications

Trimethyl(undecyloxy)ammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.

    Biology: It serves as a surfactant in the preparation of biological samples for microscopy.

    Medicine: It is explored for its antimicrobial properties and potential use in disinfectants.

    Industry: It is used in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.

Mechanism of Action

The mechanism by which trimethyl(undecyloxy)ammonium chloride exerts its effects involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This action is primarily due to its cationic nature, which allows it to interact with the negatively charged components of cell membranes.

Comparison with Similar Compounds

Comparison with Similar Quaternary Ammonium Compounds

Structural and Functional Differences

Compound Name Structure Key Functional Groups Alkyl Chain Length Ether Oxygen Presence
Trimethyl(undecyloxy)ammonium chloride N⁺(CH₃)₃–O–C₁₁H₂₃ Ether-linked undecyloxy C11 Yes
Dodecyl trimethyl ammonium chloride (DTAC) N⁺(CH₃)₃–C₁₂H₂₅ Straight alkyl chain C12 No
Cetyl trimethyl ammonium chloride (CTAC) N⁺(CH₃)₃–C₁₆H₃₃ Straight alkyl chain C16 No
Benzyl trimethyl ammonium chloride (BTMAC) N⁺(CH₃)₃–C₆H₅CH₂ Aromatic benzyl group N/A No
Methacrylamide propyl trimethyl ammonium chloride (MAPTAC) N⁺(CH₃)₃–CH₂CH₂CH₂–CO–NH–C(CH₂) Polymerizable acrylamide group C3 No

Key Observations :

  • Chain Length : Longer alkyl chains (e.g., CTAC, C16) enhance hydrophobicity and antimicrobial efficacy but reduce water solubility .
  • Ether Oxygen : The undecyloxy group improves solubility in aqueous media compared to DTAC (C12 alkyl) .
  • Functional Groups : BTMAC’s aromatic group enables π-π interactions in catalysis, while MAPTAC’s acrylamide moiety supports polymerization for temperature-resistant materials .
Antimicrobial Activity
  • DTAC and CTAC : Exhibit strong bactericidal power due to C12–C16 alkyl chains disrupting microbial membranes. CTAC’s longer chain provides higher efficacy but lower solubility .
  • This compound : Predicted to balance solubility and activity due to the C11 chain and ether oxygen, though direct data is lacking. Similar QACs with ether linkages show 20–30% higher solubility than alkyl analogs .
Adsorption and Material Science
  • CTAC and OTAC (C18) : Used in synthesizing porous MgAl-LDH for wastewater treatment. Longer chains (OTAC) enhance adsorption capacity for hydrophobic contaminants but require higher dosages .
  • This compound : The ether group may improve interactions with polar adsorbents (e.g., silica) for ion exchange, as seen in quaternary ammonium-functionalized materials (ion exchange capacity: 1.26 mmol/g) .
Thermal and Chemical Stability
  • MAPTAC : Exhibits temperature resistance up to 120°C due to its polymeric structure, making it ideal for oilfield applications .
  • BTMAC : Stable in aqueous media at pH >9 but degrades under acidic conditions .
  • This compound : Expected stability similar to DTAC, which retains efficacy in neutral to alkaline conditions .

Market and Industrial Use

  • BTMAC : Dominates the QAC market (45% share in 2025) due to applications in oilfields, pharmaceuticals, and catalysis .
  • DTAC and CTAC : Widely used in microbial pesticides and wastewater treatment; DTAC’s price ranges from $50–70/kg .

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